Bursehernina

Descripción general

Descripción

Bursehernin is a naturally-occurring compound found in the leaves, stems, and flowers of the Bursehernin plant (Cannabis sativa). This compound has been studied for its potential medicinal benefits, and has been found to have a wide range of potential therapeutic applications. In

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

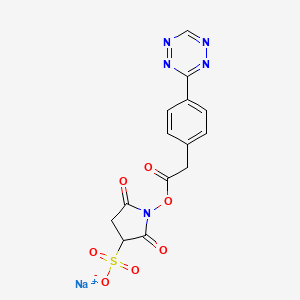

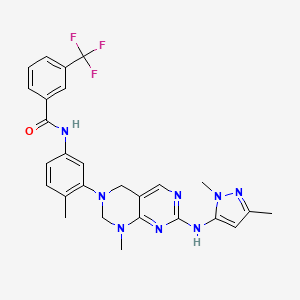

La bursehernina es una seco-podofilotoxina común que existe ampliamente en varias plantas {svg_1}. Es parte de una clase de compuestos que han atraído la atención mundial debido a sus fuertes actividades biológicas {svg_2}. Estos compuestos se han utilizado como medicinas populares durante siglos, y sus modificaciones estructurales han ofrecido una actividad antitumoral optimizada {svg_3}.

Propiedades Antivirales

La etopósido, un derivado de la podofilotoxina, se ha observado que previene la tormenta de citoquinas causada por la reciente infección viral SARS-CoV-2 {svg_4}. Dado que la this compound es un tipo de podofilotoxina, es posible que también tenga posibles aplicaciones antivirales.

Inhibición del Crecimiento Bacteriano

Se ha encontrado que la this compound inhibe el crecimiento de Neisseria gonorrhoeae {svg_5}. Neisseria gonorrhoeae es una bacteria que causa la gonorrea, una infección de transmisión sexual. Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de esta condición {svg_6}.

Actividad Tripanocida

La actividad tripanocida de las mezclas racèmicas de cis- y trans-Bursehernina se evaluó in vitro contra formas tripomastigotas de dos cepas de Trypanosoma cruzi {svg_7}. Los resultados mostraron que el trans-estereoisómero racèmico era activo {svg_8}, lo que indica que la this compound podría usarse potencialmente en el tratamiento de enfermedades causadas por Trypanosoma cruzi, como la enfermedad de Chagas.

Modificación Estructural para el Desarrollo de Fármacos

La this compound se ha utilizado como base para la semisíntesis de una serie de derivados de lignanos {svg_9}. Estos derivados fueron diseñados en base a estudios de acoplamiento molecular en el ERα {svg_10}, lo que sugiere que la this compound podría usarse en el desarrollo de nuevos fármacos.

Medicina Tradicional

Las plantas que contienen podofilotoxina y sus análogos, incluida la this compound, se han utilizado como medicinas populares durante siglos {svg_11}. Se han utilizado en el tratamiento de diversas afecciones, como mordeduras de serpientes y cáncer {svg_12}.

Mecanismo De Acción

Target of Action

Bursehernin, also known as Methylpluviatolide, is an antitumor agent . The primary targets of Bursehernin are cancer cells, where it induces apoptosis and cell cycle arrest .

Mode of Action

Bursehernin interacts with its targets by inducing apoptosis, a process of programmed cell death, and causing cell cycle arrest at the G2/M phase . This means that the compound prevents the cells from dividing and proliferating, which is a key characteristic of cancer cells.

Biochemical Pathways

Bursehernin affects the biochemical pathways related to cell proliferation and apoptosis . It has been found to decrease the expression of topoisomerase II, STAT 3, cyclin D1, and p21 . These proteins play crucial roles in cell cycle progression and apoptosis, so their downregulation leads to cell cycle arrest and cell death .

Pharmacokinetics

It’s known that the compound is a part of the biosynthetic pathway of podophyllotoxin , a non-alkaloid toxin lignan whose derivatives are important anticancer drugs .

Result of Action

The result of Bursehernin’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

Action Environment

The action of Bursehernin can be influenced by various environmental factors. For instance, the compound is a product of the plant Sinopodophyllum hexandrum , suggesting that its production and availability might be affected by factors such as the growth conditions of the plant.

Safety and Hazards

When handling Bursehernin, avoid dust formation and avoid breathing vapors, mist, or gas . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .

Análisis Bioquímico

Biochemical Properties

Bursehernin plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to induce apoptosis and cell cycle arrest at the G2/M phase, demonstrating its anti-proliferative activity . Bursehernin interacts with topoisomerase II, STAT3, cyclin D1, and p21 proteins, leading to decreased expression of these proteins . These interactions highlight the compound’s potential as an antitumor agent.

Cellular Effects

Bursehernin exerts various effects on different cell types and cellular processes. It has been observed to induce apoptosis in a time- and dose-dependent manner in MCF-7 cells . Additionally, Bursehernin influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activation of Epstein-Barr virus early antigen in Raji cells . These effects underscore Bursehernin’s potential in modulating cellular functions and its therapeutic applications.

Molecular Mechanism

At the molecular level, Bursehernin exerts its effects through several mechanisms. It binds to and inhibits topoisomerase II, leading to DNA damage and subsequent apoptosis . Bursehernin also downregulates the expression of STAT3 and cyclin D1, which are crucial for cell proliferation and survival . Furthermore, it induces the expression of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest . These molecular interactions elucidate the compound’s mechanism of action in exerting its antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bursehernin have been studied over various time periods. It has been shown to induce apoptosis and cell cycle arrest in a time-dependent manner, with significant effects observed at 24, 48, and 72 hours

Dosage Effects in Animal Models

The effects of Bursehernin vary with different dosages in animal models. Studies have shown that Bursehernin exhibits dose-dependent antitumor activity, with higher doses leading to increased apoptosis and cell cycle arrest

Metabolic Pathways

Bursehernin is involved in several metabolic pathways, particularly in the biosynthesis of lignans. It undergoes hydroxylation by the enzyme bursehernin 5’-monooxygenase, resulting in the formation of 5’-demethylyatein . This metabolic transformation is crucial for the compound’s biological activity and its role in plant metabolism.

Subcellular Localization

Bursehernin’s subcellular localization plays a critical role in its activity and function. It is localized in specific cellular compartments, where it interacts with target proteins and exerts its effects

Propiedades

IUPAC Name |

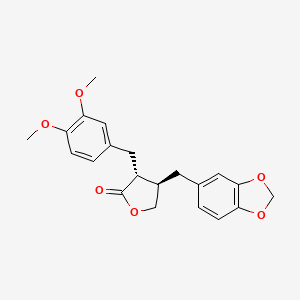

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBDDRJHJMFFBB-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960847 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40456-51-7 | |

| Record name | Bursehernin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40456-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bursehernin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the sources of Bursehernin?

A1: Bursehernin is a natural lignan found in various plant species. Research has identified its presence in Bupleurum salicifolium [, ], Stellera chamaejasme [], Hernandia ovigera [], Wikstroemia indica [], and Anthriscus sylvestris [, , ].

Q2: What is the molecular formula and weight of Bursehernin?

A2: Bursehernin possesses the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol. This information can be deduced from mass spectrometry analyses reported in studies investigating its isolation and characterization. []

Q3: Can you describe the structure of Bursehernin?

A3: Bursehernin belongs to the dibenzylbutyrolactone class of lignans. Its structure consists of two phenylpropanoid units linked by a β,β' bond, forming a tetrahydrofuran ring. The specific substitution pattern on the aromatic rings is crucial for its biological activity. [, , ]

Q4: What spectroscopic techniques are used to characterize Bursehernin?

A4: Researchers primarily utilize Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, to elucidate the structure of Bursehernin. Additionally, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and mass spectrometry (MS), such as Electrospray Ionization Mass Spectrometry (ESI-MS), are employed for further structural confirmation. [, ]

Q5: Has Bursehernin demonstrated any notable biological activity?

A5: Research indicates that Bursehernin exhibits inhibitory activity against the hatching of potato cyst nematodes Globodera pallida and Globodera rostochiensis. This discovery highlights its potential as an allelopathic substance, playing a role in plant defense mechanisms. []

Q6: How does Bursehernin compare to other lignans in terms of its effect on potato cyst nematodes?

A6: Bursehernin and Matairesinol are the first lignans reported to impact phytoparasitic nematodes. Their ability to inhibit the hatching of Globodera pallida, a species previously unaffected by known natural products, makes them significant. []

Q7: What is known about the biosynthesis of Bursehernin?

A7: Studies using labeled precursors in Anthriscus sylvestris revealed that Bursehernin biosynthesis branches from Matairesinol. The pathway involves Thujaplicatin, 5-Methylthujaplicatin, and 4,5-Dimethylthujaplicatin as intermediates. Importantly, this route is independent of the pathway leading to Yatein, another lignan. []

Q8: Have there been any attempts to synthesize Bursehernin chemically?

A8: Yes, a total synthesis of (-)-Bursehernin has been achieved utilizing a novel approach combining photoredox and enamine catalysis. This method allows for the enantioselective α-cyanoalkylation of aldehydes, providing access to Bursehernin and related compounds. []

Q9: Are there other synthetic routes to access Bursehernin?

A9: An alternative total synthesis of (-)-Bursehernin utilizes an oxidative intermolecular enolate heterocoupling strategy. This method involves the union of different carbonyl compounds, ultimately yielding the desired unsymmetrical lignan lactone. []

Q10: Has the anticancer potential of Bursehernin been investigated?

A10: Research suggests that Bursehernin, along with its synthetic derivative (±)-Kusunokinin, exhibits anticancer activity against human cancer cell lines. This finding warrants further investigation into its potential as a chemotherapeutic agent. []

Q11: What is known about the molecular mechanisms underlying Bursehernin's biological activity?

A11: Studies have shown that 7,7'-Dihydroxy Bursehernin, a derivative of Bursehernin, can inhibit the expression of inducible nitric oxide synthase (iNOS). This inhibition occurs through the suppression of NF-κB DNA binding, suggesting a potential mechanism for its anti-inflammatory and anticancer effects. []

Q12: Have there been studies exploring the interaction between Bursehernin and proteins?

A12: Yes, research utilizing molecular docking and molecular dynamics simulations has investigated the interaction between Bursehernin and specific proteins. These studies aim to understand the structural basis of its bioactivity and guide the development of more potent derivatives. []

Q13: Are there any derivatives of Bursehernin with modified structures and potentially enhanced activity?

A13: Researchers have designed and synthesized a series of Bursehernin derivatives by modifying the parent structure. These derivatives were evaluated for their estrogenic and antiestrogenic activities, revealing structure-activity relationships valuable for future drug development efforts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.